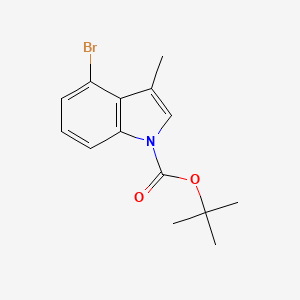

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate

説明

“tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate” is a chemical compound that has been synthesized from commercially available starting materials using simple reagents . It is a potential precursor to biologically active natural products .

Synthesis Analysis

The synthesis of this compound starts from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield . Introduction of a formyl group into the 4-position of 5 was done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C to afford compound 6 . The key step of this scheme was introduction of the TBS-protected enyne side chain at the 4-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate” include formylation, reduction, protection of the hydroxy group, and introduction of a formyl group . The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position .科学的研究の応用

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds . The synthesis of indole derivatives is a significant area of research in chemistry .

Treatment of Cancer Cells

Indole derivatives have been found to be effective in the treatment of cancer cells . They show various biologically vital properties and have been used in the development of new cancer treatments .

Antimicrobial Applications

Indole derivatives have shown effectiveness against microbes . This makes them valuable in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

Synthesis of Biologically Active Natural Products

“tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate” has been used as a starting material in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities .

Research in Heterocyclic Chemistry

Indole derivatives are a significant area of research in heterocyclic chemistry . They are used in the investigation of novel methods of synthesis, attracting the attention of the chemical community .

将来の方向性

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis of indole derivatives, including “tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate”, is a promising direction for future research .

特性

IUPAC Name |

tert-butyl 4-bromo-3-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)11-7-5-6-10(15)12(9)11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJVUWSGWQYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

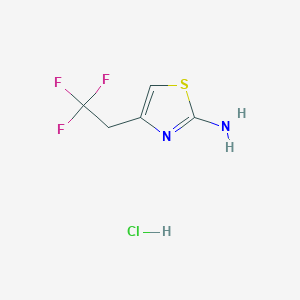

![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)

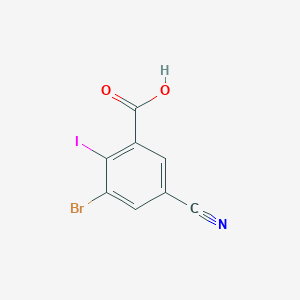

![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)

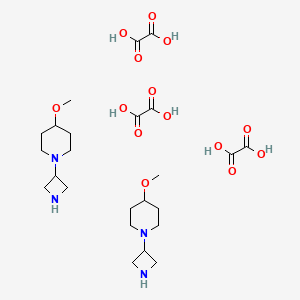

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)

![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)

![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)